Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate
Overview
Description
Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate is a member of the organotrifluoroborate family, which are organoboron compounds containing an anion with the general formula [RBF3]−. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions catalyzed by metals such as copper, rhodium, nickel, or palladium .
Mechanism of Action
- These salts have been extensively studied and find applications in several areas, including:
- Upon addition of a strong Lewis base, it can yield organodifluoroboranes (R-BF₂), which are valuable intermediates in organic synthesis .
Target of Action
Mode of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate plays a significant role in biochemical reactions due to its ability to act as a nucleophilic partner in metal-catalyzed cross-coupling reactions. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The compound’s stability in air and moisture makes it a reliable reagent in these reactions . The interactions primarily involve the formation of transient complexes with metal catalysts, which then facilitate the transfer of the organic group to the target molecule .
Cellular Effects
This compound influences various cellular processes, particularly those involving cell signaling pathways and gene expression. The compound can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, potentially altering the flux of metabolites . Its impact on cell function includes modulation of signaling pathways that regulate cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a nucleophilic partner in cross-coupling reactions. The compound forms transient complexes with metal catalysts, which then facilitate the transfer of the organic group to the target molecule . This process can lead to enzyme inhibition or activation, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known for its stability in air and moisture, which allows it to maintain its reactivity over extended periods . Long-term studies are necessary to fully understand its degradation products and their potential effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may facilitate normal biochemical reactions without significant adverse effects. At higher doses, it could potentially lead to toxic effects, including enzyme inhibition and disruption of metabolic pathways . Detailed studies are required to establish the threshold levels and safe dosage ranges for this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to carbon-carbon bond formation. It interacts with enzymes and cofactors that facilitate these reactions, potentially altering metabolic flux and metabolite levels . The compound’s role in these pathways underscores its importance in biochemical research and organic synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, highlighting the importance of understanding its intracellular dynamics .
Preparation Methods
The preparation of potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate typically involves the reaction of potassium fluoride with the corresponding boronic acid or boronate ester. This method is known for its simplicity, safety, and scalability, providing good to excellent yields of analytically pure products . Industrial production methods often involve crystallization techniques to purify the compound, which is beneficial for large-scale production .
Chemical Reactions Analysis
Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroarene derivatives.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It is commonly used in nucleophilic substitution reactions, particularly in metal-catalyzed cross-coupling reactions.
Common reagents and conditions used in these reactions include strong oxidative conditions for oxidation reactions and reducing agents for reduction reactions. The major products formed from these reactions are nitroarene and aniline derivatives .
Scientific Research Applications
Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate has a wide range of scientific research applications, including:
Biology: Its derivatives are used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and materials.
Comparison with Similar Compounds
Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate is unique compared to other similar compounds due to its stability and versatility in various chemical reactions. Similar compounds include:
Potassium methyl 3-trifluoroboratobenzoate: Used in similar oxidation and reduction reactions.
Potassium 4-chlorophenyltrifluoroborate: Involved in Suzuki cross-coupling reactions as potent boronic acid surrogates.
These compounds share similar properties but differ in their specific applications and reactivity profiles, highlighting the uniqueness of this compound in its specific applications and stability.
Properties
IUPAC Name |
potassium;[3-(4-chloroanilino)-3-oxopropyl]-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BClF3NO.K/c11-7-1-3-8(4-2-7)15-9(16)5-6-10(12,13)14;/h1-4H,5-6H2,(H,15,16);/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTBQSKVVKRHON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(=O)NC1=CC=C(C=C1)Cl)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BClF3KNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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